1-(Cyclopropylmethyl)-1,4-diazepane
Overview
Description
The compound “1-(Cyclopropylmethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . The cyclopropylmethyl group suggests the presence of a cyclopropyl ring attached to the diazepane ring via a methylene (-CH2-) bridge .
Synthesis Analysis
The synthesis of such compounds generally involves complex organic reactions. Retrosynthesis, a strategy often used in organic chemistry, involves breaking down complex molecules into simpler ones . The synthesis of cyclopropyl-containing compounds has been explored using various methods, including transition metal-catalyzed reactions, Lewis or Brønsted acid-catalyzed/mediated reactions, thermal induced cyclizations, and free radical additions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . Quantum-chemical computational studies can provide insights into the interactions involving the cyclopropyl ring .Chemical Reactions Analysis
The chemical reactions involving cyclopropyl-containing compounds can be complex and diverse. For instance, the ring-opening reactions of alkylidenecyclopropanes have been studied extensively .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact molecular structure. Properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and refractive index can be determined experimentally .Scientific Research Applications
Synthetic Chemistry and Compound Development:
A study by Banfi et al. (2007) details a method for the synthesis of diazepane systems, using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the formation of 1-sulfonyl 1,4-diazepan-5-ones. This method showcases the versatility of diazepane derivatives in synthetic chemistry (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Thiellier, Koomen, & Pandit (1977) researched the ring-transformations of uracil dihalocarbene adducts, resulting in the formation of 1,3-diazepine derivatives. This work highlights the potential for diazepane structures in creating novel organic compounds (Thiellier, Koomen, & Pandit, 1977).
Wlodarczyk et al. (2007) described a microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, leading to efficient access to 1,4-diazepane derivatives. This study underscores the advancements in synthetic methodologies for diazepane derivatives (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).
In the realm of medicinal chemistry, Fanter et al. (2017) synthesized 1,4-diazepanes with various substituents, which were used as σ1 receptor ligands. This synthesis demonstrates the application of diazepane derivatives in drug development (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles, including diazepanes, through diol-diamine coupling using a ruthenium(II) catalyst. This innovative approach provides a new pathway for synthesizing diazepane-based compounds in medicinal chemistry (Nalikezhathu, Tam, Cherepakhin, Do, & Williams, 2023).
Maiti et al. (2020) developed a step- and atom-economical protocol for the synthesis of 1,4-diazepanes. This method is significant for its efficiency and simplicity, demonstrating the growing interest in diazepane derivatives in chemical synthesis (Maiti, Leonardi, Cores, Tenti, Ramos, Villacampa, & Menéndez, 2020).
A study by Ye et al. (2018) on the synthesis of saturated 1,4-diazo heterocycles, including diazepanes, using an amphoteric diamination strategy, reveals the significance of diazepane structures in the development of therapeutic agents (Ye, Adhikari, Xia, & Dai, 2018).
Sotoca et al. (2009) described a multicomponent reaction for the direct stereoselective synthesis of 1,4-diazepane derivatives, showcasing the adaptability of diazepane derivatives in organic synthesis (Sotoca, Allais, Constantieux, & Rodriguez, 2009).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, 1-(Cyclopropylmethyl)piperazine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-10-5-7-11(6-1)8-9-2-3-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLYMFLBOYRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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